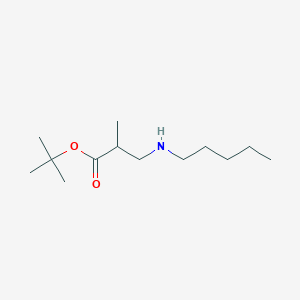

![molecular formula C14H22N2O2 B6340394 tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate CAS No. 1221341-68-9](/img/structure/B6340394.png)

tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate, also known as TBMP, is a synthetic compound that has been studied for its use in a variety of scientific applications. TBMP is a tertiary amine derivative of the pyridine group and has been used in organic synthesis and in the development of new materials. TBMP has also been studied for its potential as a therapeutic agent and for its biochemical and physiological effects.

Scientific Research Applications

Synthesis and Transformation in Organic Chemistry :

- Bovy and Rico (1993) demonstrated the synthesis of β-amino-5-pyrimidinepropanoic ester, a compound useful in peptide and peptidomimic synthesis, through Michael addition in t-butanol with tert-butyl acrylate (Bovy & Rico, 1993).

- Baš et al. (2001) explored the synthesis and transformations of Methyl (Z)-2-((tert-butoxycarbonyl)amino)-3-(dimethylamino)propenoate, showing its utility in creating fused pyridones and pyrimidones (Baš et al., 2001).

Applications in Material Science and Catalysis :

- Deeken et al. (2006) investigated group 10 metal aminopyridinato complexes, highlighting their synthesis, structure, and application in catalysis, including aryl-Cl activation and hydrosilane polymerization (Deeken et al., 2006).

- Orio et al. (2010) studied the spin interaction in octahedral zinc complexes of mono- and diradical Schiff and Mannich bases, including those with tert-butyl and pyridine moieties (Orio et al., 2010).

Development of New Pharmaceutical Compounds :

- Patra et al. (2012) discussed the synthesis of planar chiral carboxylic acid derivatives containing tert-butyl esters and their use in the preparation of organometallic analogues of antibiotics (Patra et al., 2012).

- Nimje et al. (2020) reported on the synthesis of differentially protected azatryptophan derivatives using tert-butyl and pyridine moieties, demonstrating their potential in peptide-based drug discovery (Nimje et al., 2020).

Mechanism of Action

Target of Action

The primary target of tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate is the Sterol 14-alpha demethylase (CYP51) protein . This protein plays a crucial role in the biosynthesis of sterols, which are vital components of eukaryotic cell membranes.

Mode of Action

The compound interacts with its target, the CYP51 protein, by docking onto it . This interaction can lead to changes in the protein’s function, potentially inhibiting its role in sterol biosynthesis.

Biochemical Pathways

The affected pathway is the sterol biosynthesis pathway . By interacting with the CYP51 protein, the compound can disrupt this pathway, leading to downstream effects such as altered cell membrane structure and function.

Result of Action

The molecular and cellular effects of the compound’s action are largely dependent on its interaction with the CYP51 protein. By potentially inhibiting this protein, the compound could disrupt sterol biosynthesis, leading to changes in cell membrane structure and function .

Biochemical Analysis

Biochemical Properties

Tert-Butyl 2-methyl-3-[(pyridin-3-ylmethyl)amino]propanoate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with voltage-gated sodium channels and the collapse response mediator protein 2 (CRMP2) . These interactions are crucial as they can influence the compound’s role in biochemical pathways and its potential therapeutic applications.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to enhance the slow inactivation of voltage-gated sodium channels, which can impact cellular signaling and function . Additionally, its interaction with CRMP2 can influence cellular processes related to cytoskeletal dynamics and cell migration.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression and cellular function. The compound’s interaction with voltage-gated sodium channels and CRMP2 highlights its potential to modulate cellular signaling pathways and influence various biochemical processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time The compound’s stability and degradation are important factors to consider. In vitro and in vivo studies are essential to understand the temporal dynamics of its biochemical interactions.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Understanding the threshold effects and the compound’s safety profile is crucial for its potential therapeutic applications .

Metabolic Pathways

This compound is involved in various metabolic pathways It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its biochemical activity and therapeutic potential .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. Targeting signals and post-translational modifications can direct the compound to specific compartments or organelles, affecting its role in cellular processes

properties

IUPAC Name |

tert-butyl 2-methyl-3-(pyridin-3-ylmethylamino)propanoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O2/c1-11(13(17)18-14(2,3)4)8-16-10-12-6-5-7-15-9-12/h5-7,9,11,16H,8,10H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MFSFSOLZYIOTCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CNCC1=CN=CC=C1)C(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.34 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![tert-Butyl 3-{[(4-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340314.png)

![tert-Butyl 3-{[5-(diethylamino)pentan-2-yl]amino}-2-methylpropanoate](/img/structure/B6340326.png)

![tert-Butyl 2-methyl-3-[(oxolan-2-ylmethyl)amino]propanoate](/img/structure/B6340342.png)

![tert-Butyl 3-{[2-(diethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340357.png)

![tert-Butyl 3-{[(2-methoxyphenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340363.png)

![tert-Butyl 3-{[3-(1H-imidazol-1-yl)propyl]amino}-2-methylpropanoate](/img/structure/B6340368.png)

![tert-Butyl 3-{[(4-fluorophenyl)methyl]amino}-2-methylpropanoate](/img/structure/B6340372.png)

![tert-Butyl 2-methyl-3-[(3-phenylpropyl)amino]propanoate](/img/structure/B6340373.png)

![tert-Butyl 2-methyl-3-[(3-methylbutan-2-yl)amino]propanoate](/img/structure/B6340381.png)

![tert-Butyl 2-methyl-3-[(pyridin-4-ylmethyl)amino]propanoate](/img/structure/B6340385.png)

![tert-Butyl 3-[(3-methoxypropyl)amino]-2-methylpropanoate](/img/structure/B6340386.png)

![tert-Butyl 3-[(2H-1,3-benzodioxol-5-ylmethyl)amino]-2-methylpropanoate](/img/structure/B6340409.png)

![tert-Butyl 3-{[2-(dimethylamino)ethyl]amino}-2-methylpropanoate](/img/structure/B6340413.png)